Cas no 1361657-01-3 (3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine)

3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine is a halogenated pyridine derivative characterized by its high degree of chlorination, which enhances its stability and reactivity in synthetic applications. This compound is particularly valued in agrochemical and pharmaceutical research for its role as an intermediate in the synthesis of more complex molecules. Its polyhalogenated structure contributes to strong electrophilic properties, making it useful in cross-coupling reactions and heterocyclic transformations. The compound’s defined molecular architecture ensures consistent performance in specialized chemical processes. Handling requires adherence to standard safety protocols due to its halogenated nature. Its purity and structural specificity make it a reliable choice for advanced synthetic chemistry applications.
3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine structure
1361657-01-3 structure
Product name:3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine
CAS No:1361657-01-3
MF:C11H4Cl5N
MW:327.421157836914
CID:4966417

3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine
    • Inchi: 1S/C11H4Cl5N/c12-5-1-6(11(16)7(13)2-5)10-8(14)3-17-4-9(10)15/h1-4H
    • InChI Key: CDTYTOLGQAIWHY-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1C(=CN=CC=1Cl)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 326.875687 g/mol
  • Monoisotopic Mass: 324.878638 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 12.9
  • Molecular Weight: 327.4

3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013031507-1g
3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine
1361657-01-3 97%
1g
1,579.40 USD 2021-06-22
Alichem
A013031507-250mg
3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine
1361657-01-3 97%
250mg
504.00 USD 2021-06-22
Alichem
A013031507-500mg
3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine
1361657-01-3 97%
500mg
823.15 USD 2021-06-22

Additional information on 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine

Recent Advances in the Study of 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine (CAS: 1361657-01-3)

The compound 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine (CAS: 1361657-01-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. Its polychlorinated aromatic structure makes it a promising candidate for the development of antimicrobial and antifungal agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine exhibited potent inhibitory effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

In terms of synthetic methodology, advancements have been made in the efficient production of 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine. A recent patent (WO2023051234) describes an improved catalytic process that significantly increases yield while reducing hazardous byproducts. This development is particularly relevant for industrial-scale production, addressing previous challenges related to scalability and environmental impact.

Structural-activity relationship (SAR) studies have provided valuable insights into the compound's mechanism of action. Research indicates that the specific arrangement of chlorine atoms on both the pyridine and phenyl rings is crucial for its biological activity. Computational modeling studies suggest that these chlorinated moieties facilitate strong interactions with target proteins, particularly those involved in microbial cell wall synthesis.

Current investigations are exploring the compound's potential in oncology applications. Preliminary in vitro studies show that certain derivatives exhibit selective cytotoxicity against cancer cell lines, with particular efficacy observed in breast and lung cancer models. Researchers hypothesize that the compound's ability to interfere with cellular redox processes may contribute to its anticancer properties.

Despite these promising findings, challenges remain in the clinical translation of 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine-based therapeutics. Issues such as bioavailability and potential toxicity profiles require further investigation. Ongoing research is focusing on structural modifications to optimize pharmacokinetic properties while maintaining therapeutic efficacy.

The environmental impact and degradation pathways of this compound have also become an area of active research. Recent ecotoxicological studies have begun to characterize its persistence and potential bioaccumulation, with the aim of developing more environmentally benign derivatives for agricultural applications.

In conclusion, 3,5-Dichloro-4-(2,3,5-trichlorophenyl)pyridine represents a versatile chemical scaffold with multiple potential applications in medicine and agriculture. The convergence of synthetic chemistry, computational modeling, and biological screening approaches continues to reveal new opportunities for this compound class. Future research directions will likely focus on the development of targeted derivatives with improved specificity and safety profiles.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd